Nitrofluorfen

Descripción general

Descripción

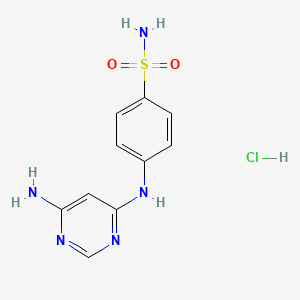

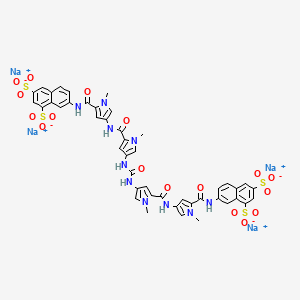

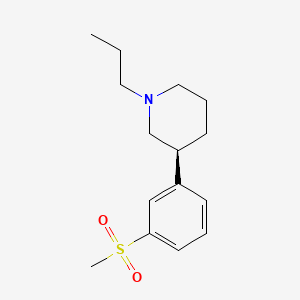

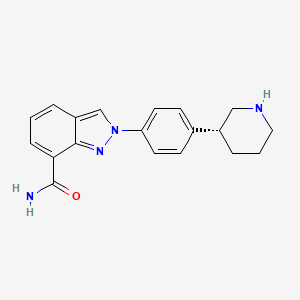

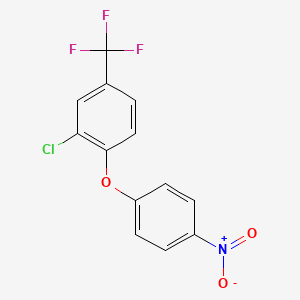

Nitrofluorfen is a chemical compound with the formula C13H7ClF3NO3 . It’s a diphenyl ether herbicide .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 2 steps . The first step involves the use of chlorine and 1,2-dichloro-ethane at 0 °C. The second step involves the use of KOH, MeOH, and sulfolane .Molecular Structure Analysis

The this compound molecule contains a total of 29 bonds. There are 22 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .Aplicaciones Científicas De Investigación

Eficacia del herbicida en la agricultura

Nitrofluorfen se utiliza principalmente como herbicida en entornos agrícolas. Es eficaz para controlar una amplia gama de especies de malas hierbas de hoja ancha y gramíneas cuando se aplica antes o después de que las malas hierbas emerjan. Los estudios han demostrado que this compound puede ser absorbido por las raíces y translocado a las copas de plantas como los guisantes y el sorgo, lo que indica su acción sistémica dentro de los tejidos vegetales .

2. Impacto en los microorganismos del suelo y la actividad enzimática Los herbicidas, incluido this compound, pueden tener efectos significativos en la salud del suelo. Las investigaciones indican que las aplicaciones de herbicidas pueden suponer riesgos potenciales para la actividad enzimática del suelo y los microorganismos del suelo no objetivo, que son cruciales para el ciclo de nutrientes y la fertilidad del suelo .

Absorción y translocación en las plantas

Los patrones de absorción y translocación de this compound se han estudiado utilizando compuestos radiactivos. Estos estudios ayudan a comprender cómo se mueve el herbicida dentro de las plantas, lo que es importante para optimizar su uso y minimizar el impacto ambiental .

Metabolismo en especies vegetales

El metabolismo de this compound se ha investigado en varias especies vegetales, como la haba y la cola de zorro verde. Comprender cómo las plantas metabolizan este herbicida puede informar sobre sus tasas y tiempos de aplicación para garantizar un control efectivo de las malas hierbas al tiempo que se reduce el riesgo de daño a los cultivos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitrofluorfen, also known as Nitrofluorofen, is a herbicide that primarily targets plants. Similar compounds such as nitrofurantoin and nitrofural have been shown to target bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Mode of Action

It’s known that this compound is taken up readily from nutrient solution by plants, but its translocation within the plant is limited . In the case of Nitrofurantoin, it is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This suggests that this compound might also be metabolized to active intermediates that interfere with essential biochemical processes in plants.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound might interfere with the citric acid cycle and the synthesis of dna, rna, and protein .

Pharmacokinetics

It’s known that this compound is taken up readily from nutrient solution by plants, but its translocation within the plant is limited . Less than 10% of the this compound taken up in vitro was metabolized after 24 hours .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the uptake and translocation of this compound by plants can be affected by the composition of the nutrient solution in which the plants are grown

Propiedades

IUPAC Name |

2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042205 | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42874-01-1 | |

| Record name | Nitrofluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofluorfen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROFLUOROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide](/img/structure/B1678920.png)